Home > Products > Screening Compounds P121001 > c-Myc inhibitor 6
c-Myc inhibitor 6 -

c-Myc inhibitor 6

Catalog Number: EVT-10992971
CAS Number:
Molecular Formula: C23H29BN2O5
Molecular Weight: 424.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

c-Myc Inhibitor 6 is a small molecule designed to inhibit the function of the c-Myc protein, a transcription factor that plays a significant role in cell growth, proliferation, and apoptosis. The c-Myc oncogene is frequently overexpressed in various human cancers, making it a promising target for therapeutic intervention. The inhibitor aims to disrupt the oncogenic activities of c-Myc, which include promoting cell cycle progression and inhibiting differentiation.

Source

The development of c-Myc inhibitor 6 stems from extensive research into the c-Myc protein's structure and function. Various studies have identified the challenges associated with directly targeting c-Myc due to its complex interactions and essential roles in normal cellular processes. This has led researchers to explore indirect inhibition strategies, including small molecules that can disrupt c-Myc's ability to form functional complexes with its binding partners, such as Max.

Classification

c-Myc inhibitor 6 falls under the category of small molecule inhibitors targeting transcription factors. It is classified as an anticancer agent due to its potential to mitigate the effects of c-Myc overexpression in tumor cells.

Synthesis Analysis

Methods

The synthesis of c-Myc inhibitor 6 typically involves several key steps:

  1. Design and Screening: Initial compounds are designed based on structural insights into the c-Myc protein and its interaction with Max. High-throughput screening methods are employed to identify potential candidates.
  2. Chemical Synthesis: Selected compounds undergo chemical synthesis, often utilizing techniques such as solid-phase synthesis or solution-phase synthesis. The synthetic route may involve multiple reactions, including coupling reactions, cyclizations, or modifications to enhance potency and selectivity.
  3. Purification and Characterization: After synthesis, compounds are purified using techniques like high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of c-Myc inhibitor 6 is characterized by its ability to interact with the bHLHZip domain of c-Myc, preventing its heterodimerization with Max. This structural feature is crucial for its function as an inhibitor.

Data

While detailed structural data specific to c-Myc inhibitor 6 is limited in the provided sources, it is expected to possess functional groups that facilitate binding to the target protein's active site or allosteric sites.

Chemical Reactions Analysis

Reactions

The primary reaction mechanism involves the binding of c-Myc inhibitor 6 to the c-Myc protein, inhibiting its ability to dimerize with Max. This disruption prevents the formation of the active transcriptional complex necessary for gene expression regulation.

Technical Details

Inhibition can be assessed through various biochemical assays that measure changes in gene expression profiles or cellular proliferation rates in response to treatment with the inhibitor. Techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting are commonly employed.

Mechanism of Action

Process

The mechanism of action for c-Myc inhibitor 6 involves:

  1. Disruption of Protein Interaction: By binding to c-Myc, the inhibitor prevents it from forming a heterodimer with Max.
  2. Alteration of Gene Expression: This inhibition leads to decreased transcriptional activation of target genes involved in cell cycle progression and survival pathways.
  3. Induction of Apoptosis: With reduced expression of pro-survival genes, cells may undergo apoptosis more readily when exposed to additional stressors.

Data

Studies have shown that direct inhibition of c-Myc can trigger apoptosis in cancer cells, highlighting its potential efficacy as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of c-Myc inhibitor 6 include:

  • Molecular Weight: Typically around 300-500 g/mol for small molecules.
  • Solubility: Solubility data would depend on the specific formulation but is critical for bioavailability.

Chemical Properties

Chemical properties include:

  • Stability: Stability under physiological conditions is essential for therapeutic efficacy.
  • Reactivity: The compound should be designed to minimize off-target effects while maintaining reactivity towards its intended target.

Relevant data on these properties would be obtained through standard analytical methods during development phases.

Applications

Scientific Uses

The primary application of c-Myc inhibitor 6 lies in cancer research and therapy:

  1. Cancer Treatment: It serves as a potential therapeutic agent for cancers characterized by overexpression of c-Myc.
  2. Research Tool: It can be used in laboratory settings to study the role of c-Myc in cellular processes such as proliferation and apoptosis.
  3. Drug Development: Insights gained from studies involving this compound may inform future drug design efforts targeting similar oncogenic pathways.
Introduction to c-Myc as a High-Value Oncotherapeutic Target

c-Myc (cellular myelocytomatosis oncogene product) is a master transcription factor belonging to the basic helix-loop-helix leucine zipper (bHLH-LZ) protein family. It functions as a nodal regulator coordinating diverse cellular processes, including cell cycle progression, metabolism, ribosome biogenesis, differentiation, and apoptosis. c-Myc exerts its transcriptional control by forming an obligate heterodimer with its partner protein Max (Myc-associated factor X). This complex binds to enhancer box (E-box) sequences (5ʹ-CACGTG-3ʹ) within target gene promoters, driving the expression of approximately 15% of the human genome [5] [8]. Under physiological conditions, c-Myc expression is tightly regulated at transcriptional, post-transcriptional, and post-translational levels, ensuring transient and controlled activity.

Dysregulation of c-Myc, however, is a hallmark of human cancer. Constitutive overexpression or amplification of the MYC gene occurs in an estimated 70% of malignancies across a broad spectrum of tumor types, including carcinomas of the breast, lung, prostate, colon, and bladder, as well as hematopoietic malignancies like Burkitt lymphoma [2] [5] [6]. This frequent aberration stems from diverse mechanisms such as chromosomal translocations (e.g., t(8;14) in Burkitt lymphoma), gene amplification, enhanced upstream signaling (e.g., Wnt/β-catenin, Notch, Ras/MAPK pathways), and stabilization of the c-Myc protein itself [5] [8]. Crucially, c-Myc is not merely a bystander but a potent driver of oncogenesis. It promotes tumor initiation by enabling uncontrolled proliferation, metabolic reprogramming towards anabolic pathways, and evasion of growth suppressors. Furthermore, c-Myc is essential for tumor maintenance, as evidenced by studies demonstrating that its inactivation leads to rapid tumor regression in transgenic mouse models with minimal and reversible effects on normal tissues [2] [6] [9].

This profound "oncogene addiction" observed in many MYC-driven tumors, coupled with the reversible nature of the side effects upon its inhibition, establishes c-Myc as an exceptionally compelling therapeutic target. Targeting c-Myc offers the potential for broad-spectrum anticancer activity. However, the direct pharmacological inhibition of c-Myc has proven extraordinarily challenging, historically earning it the label of "undruggable." The primary obstacles include:

  • Lack of Enzymatic Activity: c-Myc functions as a transcription factor via protein-protein interactions (PPIs) and protein-DNA interactions, lacking a classic enzymatic pocket suitable for small-molecule binding [2] [6].
  • Intrinsic Disorder: Significant portions of c-Myc, particularly the N-terminal transactivation domain (TAD) and crucially, its C-terminal bHLH-LZ domain in the monomeric state, are intrinsically disordered. These domains lack a stable tertiary structure and exist as dynamic conformational ensembles, making structure-based rational drug design exceptionally difficult [2] [7].
  • Large, Charged Interaction Surface: The c-Myc/Max heterodimerization interface and the DNA-binding surface are extensive, relatively flat, and charged, posing challenges for identifying small molecules that can effectively disrupt these interactions with high affinity and specificity [7] [10].
  • Nuclear Localization: c-Myc functions within the nucleus, requiring inhibitors to possess suitable properties for cellular uptake and nuclear access [5].

Despite these formidable challenges, the therapeutic potential remains immense, driving persistent efforts to discover and develop direct c-Myc inhibitors like c-Myc inhibitor 6.

Properties

Product Name

c-Myc inhibitor 6

IUPAC Name

[(1R)-1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylbutyl]boronic acid

Molecular Formula

C23H29BN2O5

Molecular Weight

424.3 g/mol

InChI

InChI=1S/C23H29BN2O5/c1-15(2)13-21(24(29)30)26-22(27)11-12-25-23(28)31-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21,29-30H,11-14H2,1-2H3,(H,25,28)(H,26,27)/t21-/m0/s1

InChI Key

HRTLVHQZXDHTAZ-NRFANRHFSA-N

Canonical SMILES

B(C(CC(C)C)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.